![molecular formula C11H11ClN2O2S B1337554 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride CAS No. 59340-26-0](/img/structure/B1337554.png)
3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
“3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride” is a compound with the CAS Number: 59340-26-0 and a molecular weight of 270.74 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
Sulfonyl chlorides, including “3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride”, can be synthesized from pyrazoles via sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .
Molecular Structure Analysis
The molecular structure of “3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride” is represented by the linear formula C11H11ClN2O2S . The InChI code for this compound is 1S/C11H11ClN2O2S/c1-8-11 (17 (12,15)16)9 (2)14 (13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 .
Chemical Reactions Analysis
The synthesis of “3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride” involves a highly exothermic reaction . The target compounds are not detected under certain conditions, but the optimum conditions for sulfonation of pyrazoles have been found and afforded 86 – 94% yields of the target compounds .
Physical And Chemical Properties Analysis
“3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Pyrazole derivatives, including 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride , have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of biological activities and are particularly effective against various strains of bacteria and fungi . The sulfonyl chloride group in the compound can be utilized to synthesize novel compounds with potential as antimicrobial agents.
Agriculture: Pesticide Development
In the agricultural sector, pyrazole derivatives serve as key intermediates in the synthesis of pesticides. Their structural versatility allows for the development of compounds that can target a wide range of agricultural pests, enhancing crop protection strategies .
Coordination Chemistry: Ligand Synthesis
The compound can act as a ligand precursor in coordination chemistry. It can form complexes with various metals, which are useful in catalysis and materials science. The sulfonyl chloride moiety offers reactive sites for metal binding, leading to the formation of pyrazolato ligated complexes .
Drug Discovery: Anti-inflammatory and Anticancer Agents
Pyrazole derivatives are pivotal in drug discovery, especially as anti-inflammatory and anticancer agents. The structural framework of these compounds allows for the inhibition of enzymes and receptors that are crucial in the pathogenesis of inflammation and cancer .
Organic Synthesis: Building Blocks
Due to their reactivity, compounds like 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride are valuable building blocks in organic synthesis. They can undergo various chemical transformations, leading to a plethora of organic molecules with diverse functional groups .
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, pyrazole derivatives can be used as standards or reagents in chromatographic analysis. Their unique chemical properties make them suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques to identify and quantify substances .
Safety And Hazards
properties
IUPAC Name |
3,5-dimethyl-1-phenylpyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-8-11(17(12,15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZYVZVQEADZEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483008 | |
Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
CAS RN |
59340-26-0 | |
Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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